5,6-diamino-8-(diethylamino)-3-methyl-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-c]-2,7-naphthyridine-9-carbonitrile
Description
5,6-Diamino-8-(diethylamino)-3-methyl-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-c]-2,7-naphthyridine-9-carbonitrile is a polycyclic heteroaromatic compound featuring a fused pyrrolo-naphthyridine core. Key structural attributes include:
- Diethylamino substituent at position 8, contributing to lipophilicity and steric bulk.
- Methyl and oxo groups at position 3, influencing ring conformation and electronic properties.
- Carbonitrile at position 9, a strong electron-withdrawing group.
Properties
Molecular Formula |
C16H19N7O |
|---|---|
Molecular Weight |
325.37 g/mol |
IUPAC Name |
5,6-diamino-8-(diethylamino)-3-methyl-2-oxo-1H-pyrrolo[2,3-c][2,7]naphthyridine-9-carbonitrile |
InChI |
InChI=1S/C16H19N7O/c1-4-23(5-2)16-9(7-17)11-8-6-10(24)22(3)15(8)20-13(18)12(11)14(19)21-16/h4-6H2,1-3H3,(H2,18,20)(H2,19,21) |
InChI Key |
PUXBGEWLCMPKLZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=C(C2=C3CC(=O)N(C3=NC(=C2C(=N1)N)N)C)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Diamino-8-(diethylamino)-3-methyl-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-c][2,7]naphthyridine-9-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the amino groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for therapeutic applications.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmaceutical agent. Its ability to interact with biological targets makes it a promising candidate for the development of new drugs.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5,6-Diamino-8-(diethylamino)-3-methyl-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-c][2,7]naphthyridine-9-carbonitrile involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent-Driven Variations
Core Similarities :
All analogs share a fused bicyclic or tricyclic nitrogen-containing backbone (e.g., naphthyridine, imidazopyridine). Critical differences arise from substituent modifications:
Functional Group Impact :
- Diethylamino vs. Piperidinyl (Position 8): The diethylamino group in the target compound offers greater flexibility and moderate basicity compared to the rigid piperidinyl analog, which may improve membrane permeability .
- Carbonitrile (Position 9) : Present in all analogs, this group stabilizes the aromatic system via electron withdrawal, as evidenced by IR peaks near 2200–2214 cm⁻¹ (CN stretch) .
Physicochemical and Spectral Comparisons
Melting Points and Stability :
- Compound 9b: 287–289°C (high crystallinity due to furyl and amino groups) .
- Compound 9c: 253–255°C (lower mp vs. 9b, likely due to phenyl flexibility) .
- Target Compound: Data unavailable; inferred stability may depend on diethylamino’s steric protection.
Spectroscopic Signatures :
- IR Spectroscopy :
- NMR Data :
Research Implications and Limitations
- Data Gaps : Target compound’s melting point, solubility, and biological activity are unreported in the provided evidence, necessitating further experimental validation.
Biological Activity
5,6-Diamino-8-(diethylamino)-3-methyl-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-c]-2,7-naphthyridine-9-carbonitrile is a complex heterocyclic compound that belongs to the naphthyridine family. Naphthyridines are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this specific compound through various studies and research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Key Structural Features:
- Pyrrolo[2,3-c] Framework : This unique arrangement contributes to its biological activity.
- Amino Groups : The presence of amino groups enhances its interaction with biological targets.
Biological Activity Overview
Research indicates that compounds similar to 5,6-diamino-8-(diethylamino)-3-methyl-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-c]-2,7-naphthyridine have shown significant biological activities:
Anticancer Activity
Several studies have highlighted the anticancer potential of naphthyridine derivatives. For example:
- In vitro Studies : Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, including lung cancer (A549) and leukemia (CEM-SS) with IC50 values ranging from 10.47 to 15.03 μg/mL .
Anti-inflammatory Properties
Naphthyridine derivatives have been reported to exhibit anti-inflammatory effects:
- Mechanism of Action : They inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β in macrophage cell lines .
Research Findings and Case Studies
| Study | Findings |
|---|---|
| 1 | Demonstrated significant anticancer activity in various cell lines with IC50 values indicating strong cytotoxicity. |
| 2 | Showed anti-inflammatory effects by reducing nitric oxide production in activated macrophages. |
| 3 | Investigated the immunomodulatory effects in animal models showing reduced inflammatory markers in colitis models. |
The mechanisms underlying the biological activities of 5,6-diamino-8-(diethylamino)-3-methyl-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-c]-2,7-naphthyridine can be summarized as follows:
- DNA Intercalation : Similar compounds have been shown to intercalate into DNA, disrupting replication and transcription processes.
- Apoptosis Induction : Activation of apoptotic pathways has been observed in cancer cells treated with naphthyridine derivatives.
- Cytokine Modulation : Inhibition of cytokine production leads to reduced inflammation and immune response modulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
